methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 1040681-66-0
Cat. No.: VC11935656
Molecular Formula: C27H25N3O4S
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040681-66-0 |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | methyl 4-oxo-3-[[4-(3-phenylpropylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C27H25N3O4S/c1-34-26(33)21-13-14-22-23(16-21)29-27(35)30(25(22)32)17-19-9-11-20(12-10-19)24(31)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,28,31)(H,29,35) |
| Standard InChI Key | SGLLAQKZFNDMQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
Introduction
The compound is a complex organic molecule with multiple functional groups, including a quinazoline ring, a carbamoyl group, and a sulfanylidene moiety. It appears to be a derivative of quinazoline, which is a class of compounds known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including:
-
Formation of the Quinazoline Ring: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Carbamoyl Group: This could involve reacting an amine with a carbamoyl chloride or similar reagent.
-
Attachment of the Sulfanylidene Moiety: This might involve a nucleophilic substitution or addition reaction.
Pharmacological Activity
Given its structural features, this compound could potentially exhibit biological activities such as:
-
Anticancer Activity: Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.
-
Anti-inflammatory Activity: The presence of a carbamoyl group could contribute to interactions with enzymes involved in inflammation pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | Calculated from formula |
| Melting Point | Experimental value |
| Solubility | Experimental value |
| IC50 (if applicable) | Experimental value |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume